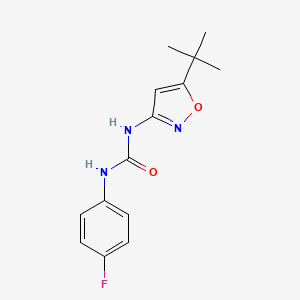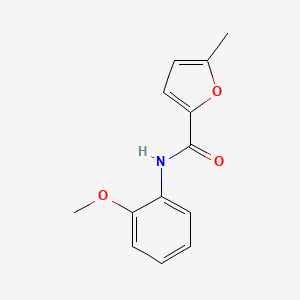![molecular formula C12H13ClN2O3S B10968802 4-chloro-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10968802.png)
4-chloro-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, a methoxyphenylsulfonyl group, and two methyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the sulfonyl group: The pyrazole intermediate is then reacted with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the methoxy group can be demethylated to form a phenol derivative.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-chloro-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-chloro-4-[(4-methoxyphenyl)sulfonyl]benzene: Similar structure but lacks the pyrazole ring.
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol: Contains an imidazole ring instead of a pyrazole ring.
1-chloro-4-[(4-methylphenoxy)phenyl]sulfonylbenzene: Similar structure with a methylphenoxy group instead of a methoxy group.
Uniqueness
4-chloro-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the pyrazole ring and the sulfonyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C12H13ClN2O3S |
|---|---|
Molecular Weight |
300.76 g/mol |
IUPAC Name |
4-chloro-1-(4-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C12H13ClN2O3S/c1-8-12(13)9(2)15(14-8)19(16,17)11-6-4-10(18-3)5-7-11/h4-7H,1-3H3 |
InChI Key |
LFOZUZINMXGZJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Butylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10968732.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10968739.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968745.png)


![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B10968779.png)
![6-[(1-Ethylpiperidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10968782.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B10968784.png)
![6-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10968785.png)
![2-(3-propoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968790.png)
![3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole](/img/structure/B10968793.png)
![2-[(4-Ethoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10968799.png)

![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10968807.png)
